Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-
Overview
Description
“Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-” is a chemical compound with the molecular formula C16H30N2O5 . It is available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.42 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1. Role in Synthesis of Amino Acids
Pentanoic acid derivatives, such as 2-amino-5-phenylpentanoic acid, have been utilized in the synthesis of various amino acids. For example, they have played a role in the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
2. Development of IR-Detectable Metal–Carbonyl Tracers
Derivatives of pentanoic acid have been used in creating W(CO)5 complexes for developing new IR-detectable metal–carbonyl tracers. These complexes, involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, have shown potential in labeling amino acids (Kowalski et al., 2009).
3. Inhibitors of Nitric Oxide Synthase
Certain pentanoic acid derivatives, such as S-2-amino-5-azolylpentanoic acids, have been investigated as inhibitors of nitric oxide synthase (NOS). These compounds, designed from weaker inhibitory lead compounds, have shown increased potency in inhibiting NOS (Ulhaq et al., 1998).
4. Synthesis of Bioreductively Activated Prodrugs
Research into S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid indicates its potential as a bioreductively activated prodrug, which may be converted into a nitric oxide synthase inhibitor in hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).
5. Total Synthesis of Unique Amino Acids
Pentanoic acid derivatives have been instrumental in the total synthesis of unique amino acids, such as the synthesis of (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, γ-lactone, and (4S,5S)-2,4-dimethyl-5- methoxy-6-phenyl-2-hexen-1-ol, leading to complex amino acids like Adda (Namikoshi et al., 1989).
properties
IUPAC Name |
5-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-16(2,3)23-15(22)18-12-7-5-4-6-11-17-13(19)9-8-10-14(20)21/h4-12H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALARACNOHHDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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